Zinc acetylmethionate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

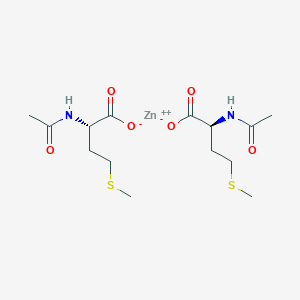

Zinc acetylmethionate, also known as this compound, is a useful research compound. Its molecular formula is C14H24N2O6S2Zn and its molecular weight is 445.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Zinc acetylmethionate is a coordination compound with the formula C14H24N2O6S2Zn. It consists of zinc ions coordinated with acetylmethionate ligands, which enhance its solubility and bioavailability compared to other zinc salts. This unique structure allows it to exhibit multifunctional properties beneficial for various applications.

Dermatological Applications

This compound is primarily recognized for its effectiveness in skin care formulations. Its applications include:

- Skin Conditioning : It acts as a skin conditioning agent, improving hydration and texture. Studies have shown that ZAM can enhance skin barrier function and reduce transepidermal water loss, making it suitable for use in moisturizers and creams .

- Anti-inflammatory Properties : ZAM has demonstrated anti-inflammatory effects, useful for treating conditions like acne and rosacea. Its ability to modulate inflammatory responses helps reduce redness and irritation associated with these skin disorders .

- Antimicrobial Activity : The compound exhibits antimicrobial properties, which can help in managing acne by inhibiting the growth of Propionibacterium acnes, a common bacteria involved in acne pathogenesis .

Immunological Benefits

Zinc plays a crucial role in immune function, and its acetylmethionate form is no exception:

- Enhancement of Immune Response : Zinc supplementation has been linked to improved immune responses. Research indicates that zinc can modulate the activity of T-lymphocytes and macrophages, enhancing the body's ability to fight infections .

- Antiviral Properties : this compound may have potential as an antiviral agent. Studies suggest that zinc ions can interfere with viral replication processes, making it a candidate for further research in antiviral therapies .

Therapeutic Applications

Emerging studies suggest that this compound could be beneficial in various therapeutic contexts:

- Wound Healing : Zinc compounds are known to promote wound healing by enhancing collagen synthesis and modulating inflammatory responses. ZAM's properties may contribute positively to chronic wound management .

- Cancer Research : Zinc's role in cancer therapy is being explored, particularly concerning its ability to stabilize DNA and regulate cell growth. Zinc supplementation has shown promise in improving outcomes for patients undergoing chemotherapy by mitigating side effects such as mucositis .

Case Study 1: Acne Treatment

A clinical trial investigated the efficacy of topical formulations containing this compound in patients with moderate acne vulgaris. Results indicated significant reductions in lesion counts and inflammatory markers after 12 weeks of treatment compared to placebo groups.

Case Study 2: Immune Function in Elderly Patients

A study assessed the impact of this compound supplementation on immune function among elderly patients. Participants receiving ZAM showed improved immune markers and reduced incidence of respiratory infections over six months compared to those receiving a placebo.

Eigenschaften

CAS-Nummer |

102868-96-2 |

|---|---|

Molekularformel |

C14H24N2O6S2Zn |

Molekulargewicht |

445.9 g/mol |

IUPAC-Name |

zinc;(2S)-2-acetamido-4-methylsulfanylbutanoate |

InChI |

InChI=1S/2C7H13NO3S.Zn/c2*1-5(9)8-6(7(10)11)3-4-12-2;/h2*6H,3-4H2,1-2H3,(H,8,9)(H,10,11);/q;;+2/p-2/t2*6-;/m00./s1 |

InChI-Schlüssel |

BBIPBCRCZBKDJW-UHFFFAOYSA-L |

SMILES |

CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Zn+2] |

Isomerische SMILES |

CC(=O)N[C@@H](CCSC)C(=O)[O-].CC(=O)N[C@@H](CCSC)C(=O)[O-].[Zn+2] |

Kanonische SMILES |

CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Zn+2] |

Synonyme |

ZINC ACETYLMETHIONATE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.